N-Benzyl-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide
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Overview
Description
N-Benzyl-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide is a complex organic compound that features a triazoloquinazoline core.
Preparation Methods
The synthesis of N-Benzyl-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved by reacting 2,3-dichloro-6-methylquinoxaline with thiosemicarbazide in n-butanol under reflux conditions.
Introduction of the benzyl group: This step involves the nucleophilic substitution of the triazoloquinazoline intermediate with benzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the propanamide moiety: The final step includes the reaction of the intermediate with 3-(propan-2-yloxy)propylamine under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
N-Benzyl-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-Benzyl-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiviral and antimicrobial agent, making it a candidate for drug development.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of N-Benzyl-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or receptors, thereby exerting its antiviral and antimicrobial effects . The exact molecular pathways and targets are still under investigation, but it is known to interfere with the replication of viral particles and the growth of microbial cells .
Comparison with Similar Compounds
N-Benzyl-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide can be compared with other similar compounds such as:
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds also exhibit antiviral and antimicrobial properties but differ in their chemical structure and specific biological activities.
Oxadiazole derivatives: These compounds are known for their anti-infective properties and share some structural similarities with the triazoloquinazoline core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanamide moiety, which may contribute to its distinct biological activities .
Properties
Molecular Formula |
C25H29N5O3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-benzyl-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C25H29N5O3/c1-18(2)33-16-8-15-29-24(32)20-11-6-7-12-21(20)30-22(27-28-25(29)30)13-14-23(31)26-17-19-9-4-3-5-10-19/h3-7,9-12,18H,8,13-17H2,1-2H3,(H,26,31) |
InChI Key |
LUFQQUNCYRYABT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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